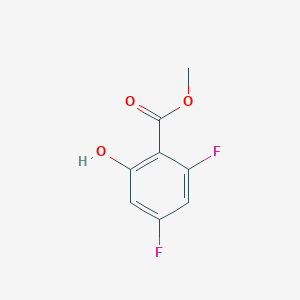

Methyl 2,4-difluoro-6-hydroxybenzoate

Description

BenchChem offers high-quality Methyl 2,4-difluoro-6-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,4-difluoro-6-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 2,4-difluoro-6-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQNRBLKVLSSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659680 | |

| Record name | Methyl 2,4-difluoro-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773874-16-1 | |

| Record name | Methyl 2,4-difluoro-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Methyl 2,4-difluoro-6-hydroxybenzoate is a chemical compound that primarily targets the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.

Mode of Action

The mode of action of Methyl 2,4-difluoro-6-hydroxybenzoate involves its interaction with the SM cross-coupling reaction. The compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The biochemical pathways affected by Methyl 2,4-difluoro-6-hydroxybenzoate involve the SM cross-coupling reaction. The compound’s interaction with this reaction affects the formation of carbon–carbon bonds, which are crucial in many biochemical processes.

Pharmacokinetics

The compound’s interaction with the sm cross-coupling reaction suggests that it may have significant bioavailability.

Result of Action

The result of the action of Methyl 2,4-difluoro-6-hydroxybenzoate is the formation of new carbon–carbon bonds via the SM cross-coupling reaction. This can lead to the synthesis of new organic compounds, which can have various molecular and cellular effects.

Action Environment

The action of Methyl 2,4-difluoro-6-hydroxybenzoate can be influenced by various environmental factors. For instance, the efficiency of the SM cross-coupling reaction can be affected by the presence of other chemical compounds, temperature, and pH

Analyse Biochimique

Biochemical Properties

Methyl 2,4-difluoro-6-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of new chemical bonds. For instance, it may be used in the synthesis of 9-hydroxy-13-(2,6-difluorophenyl)-3H-dibenzo[b,i]xanthen-3-one and 2,6-difluorobenzohydroxamic acid. The interactions between Methyl 2,4-difluoro-6-hydroxybenzoate and these biomolecules are typically characterized by the formation of ester bonds, which are crucial for the stability and reactivity of the resulting compounds.

Cellular Effects

Methyl 2,4-difluoro-6-hydroxybenzoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of certain cell types by modulating the activity of specific enzymes and proteins involved in these pathways. For example, it may alter the expression of genes related to metabolic processes, thereby impacting cellular metabolism and energy production. Additionally, Methyl 2,4-difluoro-6-hydroxybenzoate can influence cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses and functions.

Molecular Mechanism

The molecular mechanism of action of Methyl 2,4-difluoro-6-hydroxybenzoate involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions at the molecular level are crucial for the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2,4-difluoro-6-hydroxybenzoate can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures (2-8°C) for extended periods (months). Its stability may decrease under certain conditions, leading to degradation and reduced efficacy. Long-term studies have shown that Methyl 2,4-difluoro-6-hydroxybenzoate can have lasting effects on cellular function, particularly in in vitro and in vivo models, where it may influence cellular processes over extended periods.

Dosage Effects in Animal Models

The effects of Methyl 2,4-difluoro-6-hydroxybenzoate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, such as cellular damage or disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at certain dosage levels.

Metabolic Pathways

Methyl 2,4-difluoro-6-hydroxybenzoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. These metabolic pathways can influence the compound’s overall biochemical effects by altering its concentration and activity within cells. For example, the compound may be metabolized by specific enzymes that modify its chemical structure, leading to the formation of new metabolites with distinct biochemical properties.

Transport and Distribution

Within cells and tissues, Methyl 2,4-difluoro-6-hydroxybenzoate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, certain transporters may facilitate the uptake of Methyl 2,4-difluoro-6-hydroxybenzoate into cells, while binding proteins may sequester the compound in specific organelles, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of Methyl 2,4-difluoro-6-hydroxybenzoate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, as its interactions with biomolecules may vary depending on its subcellular environment. For example, localization to the mitochondria may enhance its effects on cellular metabolism, while localization to the nucleus may influence gene expression and cell signaling pathways.

Activité Biologique

Methyl 2,4-difluoro-6-hydroxybenzoate is a fluorinated derivative of salicylic acid that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This compound exhibits notable biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₈H₆F₂O₃

- Molecular Weight : 188.13 g/mol

- CAS Number : 194938-88-0

The biological activity of methyl 2,4-difluoro-6-hydroxybenzoate is largely attributed to its structural features, particularly the presence of fluorine atoms. These modifications enhance the compound's binding affinity to various biological targets, including enzymes and receptors involved in critical biochemical pathways. The compound has been shown to modulate the activity of specific enzymes, which may contribute to its therapeutic effects.

Biological Activities

-

Antimicrobial Activity

- Methyl 2,4-difluoro-6-hydroxybenzoate exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth.

- Table 1: Antimicrobial Activity

Bacterial Strain MIC (µg/mL) Staphylococcus aureus <50 Escherichia coli <100 Bacillus subtilis <75 Xanthomonas campestris <100 -

Anti-inflammatory Effects

- Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Its anti-inflammatory properties may be beneficial in treating conditions like arthritis and other inflammatory diseases.

-

Anticancer Potential

- Preliminary studies suggest that methyl 2,4-difluoro-6-hydroxybenzoate may possess anticancer properties by inducing apoptosis in cancer cell lines. The compound has been evaluated for its effects on various cancer types, showing promise in inhibiting tumor growth.

Case Studies

-

Case Study on Antimicrobial Efficacy

- A study conducted on the efficacy of methyl 2,4-difluoro-6-hydroxybenzoate against Staphylococcus aureus demonstrated a significant reduction in bacterial load when treated with concentrations as low as 25 µg/mL over a 24-hour period.

-

Inflammation Model

- In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of methyl 2,4-difluoro-6-hydroxybenzoate resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent investigations into the pharmacological applications of methyl 2,4-difluoro-6-hydroxybenzoate have provided insights into its diverse biological activities:

- A study published in MDPI highlighted the compound's interaction with key enzymes involved in inflammatory pathways, suggesting that it could serve as a lead compound for developing new anti-inflammatory drugs .

- Research focusing on structure-activity relationships (SAR) indicated that modifications to the hydroxyl group significantly impact the compound's biological efficacy against various pathogens .

Applications De Recherche Scientifique

Chemistry

Methyl 2,4-difluoro-6-hydroxybenzoate serves as an intermediate in synthesizing more complex organic compounds. Its unique structure allows for modifications that lead to novel pharmaceuticals and agrochemicals.

Biology

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : It inhibits enzymes involved in lipid metabolism and inflammatory pathways, such as phospholipase A2. The presence of fluorine enhances its binding affinity to these targets.

- Antimicrobial Activity : Studies show it inhibits the FtsZ protein associated with bacterial cell division, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

Medicine

Ongoing research explores its potential therapeutic applications:

- Anti-inflammatory Effects : In vitro studies have demonstrated its ability to reduce inflammatory responses by inhibiting key enzymes involved in inflammation .

- Cancer Research : Research involving tumor-bearing models suggests that derivatives of this compound can prolong survival rates by affecting DNA replication processes in malignant cells .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of methyl 2,4-difluoro-6-hydroxybenzoate against similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-fluoro-4-hydroxybenzoate | One fluorine substitution | Less reactive than methyl 2,4-difluoro-6-hydroxybenzoate |

| Methyl 2,6-dichloro-4-hydroxybenzoate | Dichloro substitution | Different biological activity due to chlorine |

| Methyl 4-hydroxybenzoate | No fluorine substitutions | Lacks enhanced reactivity associated with fluorine |

Antimicrobial Studies

A notable study demonstrated that methyl 2,4-difluoro-6-hydroxybenzoate exhibits significant antibacterial activity against MRSA strains, indicating its potential as a therapeutic agent for resistant infections .

Anti-inflammatory Effects

In vitro experiments showed that this compound can effectively reduce inflammatory markers by inhibiting specific enzymes involved in the inflammatory cascade. This suggests its utility in developing anti-inflammatory drugs .

Cancer Research

Research involving derivatives of this compound indicated improved survival rates in tumor-bearing mice models. These derivatives were shown to influence DNA replication processes in cancer cells, positioning them as candidates for anticancer drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.